BI-2493

Cancer Biology Drug Discovery KRAS Inhibition

Researchers often face inconsistent in vivo results due to poor metabolic stability of tool compounds. BI-2493 is a spirocyclized analog of BI-2865 engineered for superior potency, permeability, and metabolic stability. - Achieves up to 90% TGI in NCI-H358 xenograft models with robust oral bioavailability. - Validated in 900+ cell line PRISM screens, enabling genomic biomarker correlation. - Supplied with rigorous QC (≥99% HPLC), ensuring batch-to-batch reproducibility for reliable preclinical studies.

Molecular Formula C24H27N7OS
Molecular Weight 461.6 g/mol
CAS No. 2937344-16-4
Cat. No. B12381246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-2493
CAS2937344-16-4
Molecular FormulaC24H27N7OS
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCCC45CCCC6=C5C(=C(S6)N)C#N
InChIInChI=1S/C24H27N7OS/c1-14-13-27-10-11-31(14)23-28-9-6-17(29-23)20-15-4-2-7-24(21(15)32-30-20)8-3-5-18-19(24)16(12-25)22(26)33-18/h6,9,14,27H,2-5,7-8,10-11,13,26H2,1H3/t14-,24-/m0/s1
InChIKeyPVOYBVVIBNPTPJ-BSEYFRJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BI-2493 (CAS 2937344-16-4): A Spirocyclic Pan-KRAS Inhibitor for Preclinical Oncology Research


The compound (S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile, designated as BI-2493 (CAS 2937344-16-4), is a highly selective, orally active, small-molecule pan-KRAS inhibitor [1]. It functions as a non-covalent inhibitor that locks KRAS in its inactive GDP-bound 'OFF' state, thereby blocking downstream oncogenic signaling [1]. BI-2493 is a structurally optimized, spirocyclized analog of BI-2865, engineered for improved drug-like properties and in vivo efficacy [2].

Critical Structural Differentiation: Why BI-2493 Cannot Be Substituted by Its Parent Analog BI-2865


Substituting BI-2493 with its non-spirocyclic precursor, BI-2865, would compromise experimental outcomes due to fundamental differences in their molecular design and resulting pharmacological profiles. The key structural innovation of BI-2493 is spirocyclization, which introduces conformational rigidity absent in BI-2865 [1]. This single modification has been demonstrated to create quantifiable and meaningful differences in potency, metabolic stability, and cellular permeability [2]. Therefore, interchangeable use is not scientifically valid and would lead to divergent, non-comparable results in both in vitro and in vivo studies.

Quantitative Evidence of BI-2493's Differentiated Performance Profile vs. BI-2865


Enhanced Cellular Potency Driven by Spirocyclization

Spirocyclization of the parent compound BI-2865 to create the rigid analog BI-2493 resulted in improved cellular potency. While BI-2865 served as the benchmark for pan-KRAS activity, BI-2493 (designated as compound 18) exhibited a slight but measurable improvement in potency compared to its diastereopure precursor (17a) in a KRASG12V-dependent Ba/F3 cell proliferation assay [1]. This indicates that the constrained conformation is more favorable for target engagement and antiproliferative activity.

Cancer Biology Drug Discovery KRAS Inhibition

Superior Metabolic Stability and Permeability for In Vivo Applications

A key advantage of BI-2493 over its non-spirocyclic counterparts is its significantly improved drug metabolism and pharmacokinetic (DMPK) profile. The spirocyclization strategy was specifically employed to enhance metabolic stability and permeability, making BI-2493 a more suitable candidate for in vivo studies [1]. The research explicitly states that BI-2493 exhibits 'better potency, metabolic stability, and permeability' compared to earlier analogs like BI-2865 [2].

Pharmacokinetics ADME Drug Metabolism

Validated In Vivo Efficacy Across Diverse KRAS-Driven Tumor Models

BI-2493 demonstrates robust and dose-dependent antitumor activity in multiple preclinical xenograft models with defined KRAS genotypes. In a KRASG12V mutant SW480 colon adenocarcinoma model, twice-daily oral administration of BI-2493 resulted in 57% and 84% tumor growth inhibition (TGI) at doses of 30 mg/kg and 90 mg/kg, respectively [1]. Furthermore, in a KRASG12C mutant NCI-H358 non-small cell lung cancer (NSCLC) model, a 30 mg/kg twice-daily dose achieved a remarkable 90% TGI after 18 days of treatment [2].

In Vivo Pharmacology Xenograft Models Tumor Growth Inhibition

Defined Research Applications for BI-2493 Based on Quantifiable Differentiation


In Vivo Target Validation in KRAS-Mutant and KRAS WT-Amplified Xenograft Models

Researchers conducting in vivo pharmacodynamic or efficacy studies in mouse models of KRAS-driven cancers should select BI-2493. Its demonstrated oral bioavailability and robust, dose-dependent tumor growth inhibition (e.g., up to 90% TGI in NCI-H358 xenografts [1]) make it the preferred tool compound over analogs with inferior DMPK profiles like BI-2865. The compound's optimized metabolic stability ensures sustained target engagement in vivo, reducing variability and enabling more reliable interpretation of antitumor effects.

High-Throughput Screening for KRAS Dependency and Biomarker Identification

BI-2493 is validated for use in large-scale cellular viability screens, such as the PRISM assay, where its antiproliferative activity has been assessed across a panel of over 900 cancer cell lines [1]. This established screening dataset provides a rich reference for correlating compound sensitivity with genomic features (e.g., KRAS copy number >7). Researchers can leverage this data to identify new KRAS-dependent cell line models or discover predictive biomarkers of response, using BI-2493 as a pharmacologic probe for pan-KRAS inhibition.

Mechanistic Studies of KRAS 'OFF' State Inhibition in Amplified Cancers

For investigating the therapeutic concept of targeting the inactive GDP-bound 'OFF' state of KRAS, BI-2493 is the appropriate tool compound. Its mechanism of action is distinct from 'ON' state inhibitors (e.g., RMC-6236) and shows particular sensitivity in KRAS wild-type amplified tumor models [1]. Researchers studying gastroesophageal cancers, where KRAS WT amplification is a common driver, should prioritize BI-2493 for its demonstrated in vitro and in vivo activity in this specific genetic context.

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